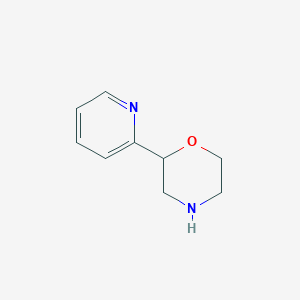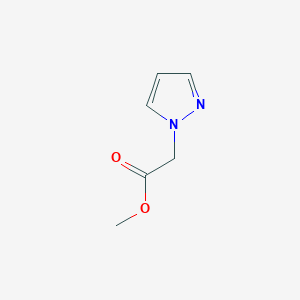
Methyl 2-(1H-pyrazol-1-yl)acetate
Overview
Description
“Methyl 2-(1H-pyrazol-1-yl)acetate” is a chemical compound with the empirical formula C6H8N2O2 and a molecular weight of 140.14 . The SMILES string for this compound is COC(=O)Cn1cccn1 .
Molecular Structure Analysis
The InChI for “this compound” is 1S/C6H8N2O2/c1-10-6(9)5-8-4-2-3-7-8/h2-4H,5H2,1H3 . This indicates the presence of a pyrazol ring attached to an acetate group via a methylene bridge.Physical And Chemical Properties Analysis
“this compound” is a liquid under normal conditions .Scientific Research Applications
Corrosion Inhibition
Methyl 2-(1H-pyrazol-1-yl)acetate and its derivatives have been studied for their effectiveness as corrosion inhibitors. For instance, bipyrazolic derivatives, including methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate (BT36), exhibited over 95% protection against corrosion of C38 steel in hydrochloric acid solutions. Their mechanism involves cathodic inhibition by polarization and charge-transfer, adhering to the Langmuir adsorption isotherm (Missoum et al., 2013).
Antimicrobial Activity
This compound has been used in the synthesis of compounds with notable antimicrobial properties. For instance, its derivatives showed significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli (Asif et al., 2021).
Catalytic Properties
Certain derivatives of this compound, such as tripodal amino-acid derivatized pyrazole-based ligands, have been synthesized and evaluated for their catalytic properties. These compounds, particularly their copper (II) complexes, were effective catalysts in the oxidation of catechol to quinone under ambient conditions (Boussalah et al., 2009).
Fungicidal Activity
This compound is a key component in the synthesis of compounds with fungicidal properties. Some of its derivatives exhibited moderate fungicidal activity against pathogens like Rhizoctonia solani (Liu et al., 2014).
Synthesis of Biologically Active Compounds
This compound is an important intermediate in the synthesis of various biologically active compounds. Its derivatives have been explored for potential applications in cancer therapy and as small molecule inhibitors, highlighting its significance in medicinal chemistry (Liu et al., 2017).
Safety and Hazards
“Methyl 2-(1H-pyrazol-1-yl)acetate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gear, and ensuring adequate ventilation .
Future Directions
“Methyl 2-(1H-pyrazol-1-yl)acetate” and related compounds have potential in various fields. For instance, derivatives containing 3-methyl-1H-pyrazol-5-yl have shown excellent inhibition effect on barnyard grass in greenhouse experiments . This suggests potential use in the development of new herbicides .
Mechanism of Action
Target of Action
Methyl 2-(1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C6H8N2O2 Related compounds have been found to interact with enzymes such as nicotinamide phosphoribosyltransferase (nampt) .
Mode of Action
It’s worth noting that the pyrazole core, which is present in this compound, has been associated with improved growth inhibition in certain cell types .
Biochemical Pathways
Related compounds have been shown to impact the nad+ salvage pathway via interaction with nampt .
Result of Action
Related compounds have shown potent in vitro antipromastigote activity .
Biochemical Analysis
Biochemical Properties
Methyl 2-(1H-pyrazol-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound can act as a substrate for these enzymes, leading to its biotransformation into various metabolites. Additionally, this compound has been shown to interact with certain receptors and ion channels, influencing their activity and modulating cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. This modulation can result in changes in gene expression profiles, affecting the synthesis of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings underscore the importance of careful dosage optimization in preclinical and clinical studies to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes and pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution to different cellular compartments. The compound’s localization and accumulation can be influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment. These interactions can affect the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
properties
IUPAC Name |
methyl 2-pyrazol-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)5-8-4-2-3-7-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUHYXHQRFJCBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599138 | |
| Record name | Methyl (1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142890-12-8 | |
| Record name | Methyl (1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



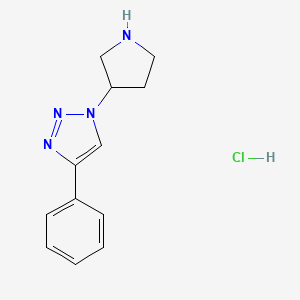
![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)

![4-Fluorobenzo[b]thiophene](/img/structure/B1319160.png)
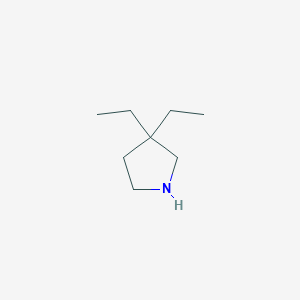


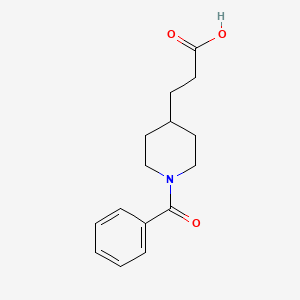

![3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B1319179.png)

